

# Application Notes and Protocols for C-Peptide Monitoring in Islet Transplantation

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## Compound of Interest

Compound Name: Proinsulin C-peptide (human)

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Islet transplantation is a promising therapeutic strategy for patients with type 1 diabetes, particularly those with severe hypoglycemia and glycemic lability. Successful transplantation can restore endogenous insulin secretion, leading to improved glycemic control and even insulin independence. Monitoring the function of the transplanted islets is crucial for assessing graft viability and guiding clinical management. C-peptide, a fragment of the proinsulin molecule, is co-secreted with insulin from pancreatic  $\beta$ -cells in equimolar amounts.<sup>[1]</sup> As such, C-peptide levels serve as a reliable surrogate marker for endogenous insulin production, especially in patients receiving exogenous insulin therapy.<sup>[2]</sup> These application notes provide a comprehensive overview and detailed protocols for the use of C-peptide in monitoring islet transplantation.

## Clinical Significance of C-Peptide in Islet Transplantation

The measurement of C-peptide is a cornerstone in the post-transplant follow-up of islet recipients. Its presence and concentration provide valuable insights into the functional status of the engrafted islets.

- **Evidence of Graft Function:** The detection of C-peptide in a previously C-peptide-negative individual is the primary indicator of a functioning islet graft.<sup>[3]</sup> A C-peptide level of  $\geq 0.1$  nmol/L is often used to signify graft function.<sup>[3][4]</sup>
- **Prediction of Clinical Outcomes:** C-peptide levels, both fasting and stimulated, are highly predictive of key clinical outcomes. Higher C-peptide concentrations are associated with a greater likelihood of achieving insulin independence, maintaining stable glycemic control (as measured by HbA1c), and reducing the incidence of severe hypoglycemic events.<sup>[3][4]</sup>
- **Monitoring Graft Survival:** Serial C-peptide measurements over time allow for the monitoring of graft survival and the early detection of graft dysfunction. A decline in C-peptide levels may indicate islet cell loss and the need for clinical intervention.

## Data Presentation: C-Peptide Levels and Clinical Outcomes

The following tables summarize quantitative data from clinical studies, illustrating the correlation between C-peptide levels and outcomes in islet transplant recipients.

Table 1: Fasting C-Peptide Levels and Associated Clinical Outcomes

Fasting C-Peptide Level (nmol/L)	Associated Clinical Outcome	Reference
≥0.070	Highly predictive for the absence of severe hypoglycemic events (ASHE).	[3][4]
≥0.12	Optimal cutoff for freedom from hypoglycemia.	[5]
≥0.33	A reassuring measure of optimal islet graft function and predictive of the optimal outcome (ASHEs, HbA1c ≤6.5%, and insulin independence).	[3][4]
≥0.50	Optimal cutoff for insulin independence.	[5]
0.49 (mean)	Associated with a 52.5% insulin independence rate, an average HbA1c of 5.6%, and 84.9% time in glucose range 54–180 mg/dL one year post-transplant.	[3][4]
0.66 (median)	Observed in patients who achieved insulin independence without hypoglycemia.	[5]

Table 2: Stimulated C-Peptide Levels (Post-MMTT) and Associated Clinical Outcomes

Stimulated C-Peptide Level (nmol/L)	Associated Clinical Outcome	Reference
>0.5	Associated with 75% time spent in glucose range 54–180 mg/dL.	[3]
≥0.68	Cutoff for freedom from hypoglycemia.	[5]
0.80	Predictive of HbA1c ≤6.5% and ASHEs.	[4]
0.97	Associated with both insulin independence and the optimal outcome.	[3][4]
>1.0	Associated with almost 100% time spent in glucose range 54–180 mg/dL.	[3]
≥1.2	Cutoff for insulin independence.	[5]
1.39 (mean)	Concurrent with a mean fasting C-peptide of 0.49 nmol/L, associated with a 52.5% insulin independence rate and an average HbA1c of 5.6%.	[3][4]

## Experimental Protocols

### Mixed-Meal Tolerance Test (MMTT)

The MMTT is a standardized method to stimulate C-peptide secretion and assess  $\beta$ -cell function in a more physiological manner than a glucose challenge alone.[6]

Objective: To measure stimulated C-peptide and glucose levels to evaluate islet graft function.

Patient Preparation:

- Patients should fast for 8-12 hours prior to the test.[\[7\]](#)
- Long-acting insulin should be withheld on the morning of the test.[\[6\]](#)
- Rapid-acting insulin should be withheld for at least 2 hours, and short-acting insulin for at least 6 hours before the test.[\[6\]](#)
- The test should be rescheduled if the patient's capillary blood glucose is <70 mg/dL or >200 mg/dL.[\[6\]](#)

#### Procedure:

- An intravenous catheter is placed for blood sampling.
- A baseline (fasting) blood sample is collected for C-peptide and glucose measurement (Time = -15 and 0 minutes).
- The patient consumes a standardized liquid mixed-meal (e.g., Boost®, Ensure®) over a 5-10 minute period. The volume is often weight-based (e.g., 6 mL/kg, up to a maximum of 360 mL).
- Blood samples are collected at specified time points post-meal ingestion, typically at 30, 60, 90, and 120 minutes, for C-peptide and glucose analysis. The 90-minute time point is frequently used for assessing peak stimulated C-peptide.[\[8\]](#)

#### Sample Handling and Processing:

- Collect blood in serum separator tubes (SST) or EDTA tubes for plasma.
- Allow blood in SST tubes to clot for at least 30 minutes at room temperature.
- Centrifuge the samples at 1000-2000 x g for 15 minutes at 4°C.
- Aliquot the serum or plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[\[9\]](#)

## C-Peptide Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a general protocol for a sandwich ELISA for the quantitative determination of human C-peptide. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

**Principle:** This assay employs a quantitative sandwich enzyme immunoassay technique. An antibody specific for C-peptide is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any C-peptide present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked antibody specific for C-peptide is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of C-peptide bound in the initial step. The color development is stopped, and the intensity of the color is measured.<sup>[9]</sup>

### Materials:

- Human C-Peptide ELISA kit (including pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Plate shaker
- Absorbent paper

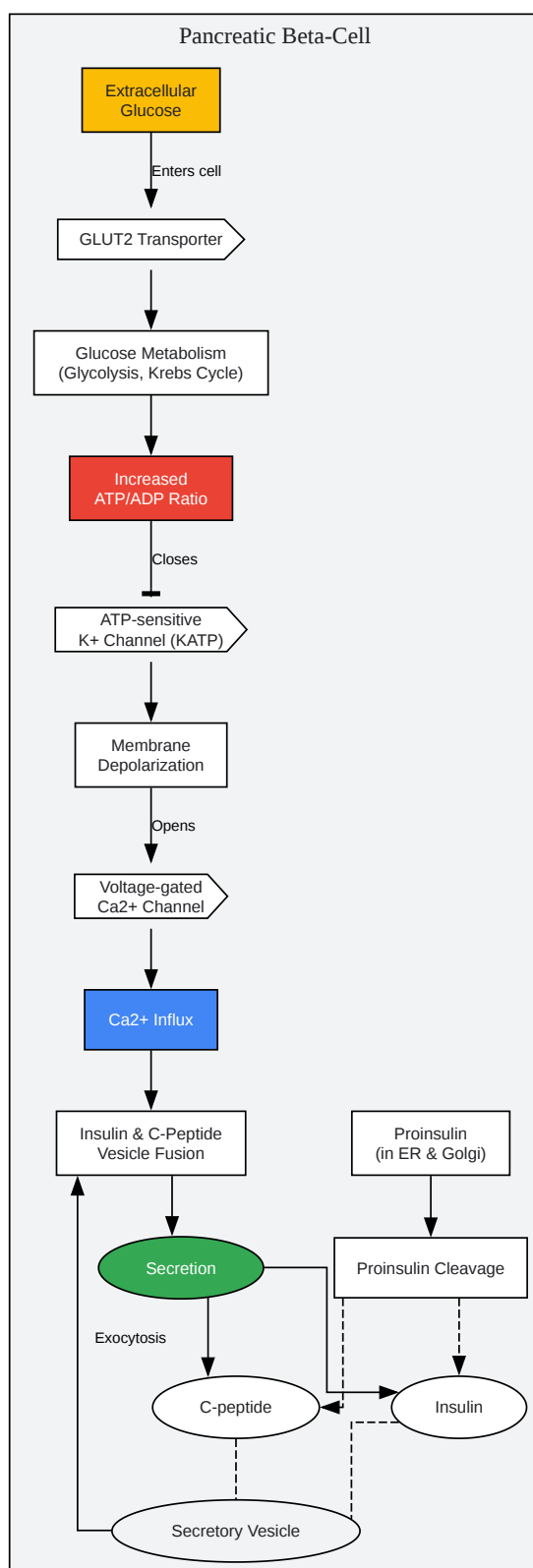
### Assay Procedure (Example):

- **Reagent Preparation:** Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
- **Plate Preparation:** Determine the number of wells to be used.

- Sample and Standard Addition:
  - Add 50  $\mu$ L of each standard, control, and sample into the appropriate wells in duplicate.
  - Add 50  $\mu$ L of HRP-conjugate to each well (except the blank).[9]
- Incubation: Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a specified temperature (e.g., 37°C or room temperature), often with shaking.[9]
- Washing: Aspirate each well and wash multiple times (e.g., 3-5 times) with 1X Wash Buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.[9]
- Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature, protected from light.[9]
- Stopping the Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).
- Absorbance Measurement: Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
- Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the C-peptide concentration of the samples by interpolating their mean absorbance value from the standard curve.

## Mandatory Visualizations

### Signaling Pathway of Insulin and C-Peptide Secretion

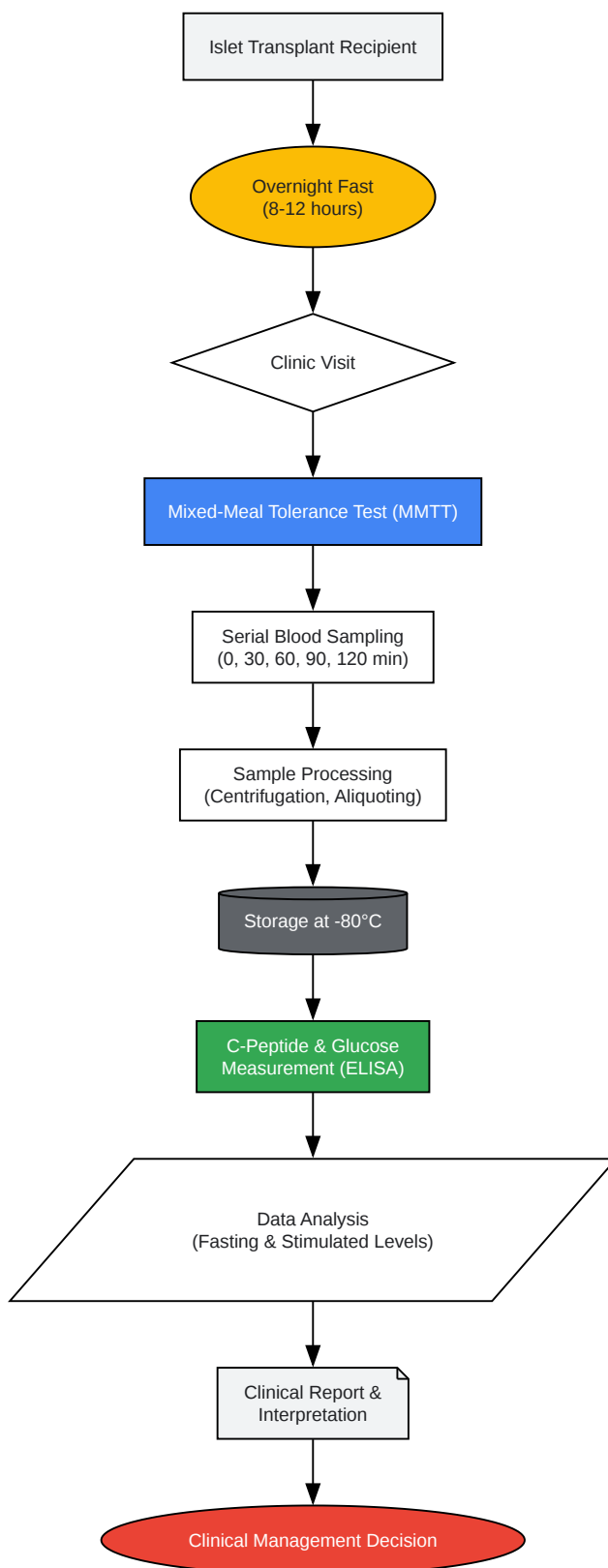


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Caption: Glucose-stimulated insulin and C-peptide secretion pathway in a pancreatic beta-cell.



## Experimental Workflow for Monitoring Islet Graft Function



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Caption: Workflow for monitoring islet transplant graft function using C-peptide.

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